4-Bromo-2,6-dichloropyridine
Overview
Description
4-Bromo-2,6-dichloropyridine is a halogenated pyridine derivative with the molecular formula C₅H₂BrCl₂N and a molecular weight of 226.89 g/mol . This compound is characterized by the presence of bromine and chlorine atoms at the 4 and 2,6 positions of the pyridine ring, respectively. It is a white crystalline solid with a boiling point of approximately 263.7°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2,6-dichloropyridine can be synthesized from 4-Amino-2,6-dichloropyridine through a bromination reaction . The process involves the use of bromine or a brominating agent under controlled conditions to introduce the bromine atom at the 4-position of the pyridine ring.
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale bromination reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,6-dichloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the halogen atoms.
Coupling Reactions: Biaryl compounds with various substituents on the pyridine ring.
Scientific Research Applications
4-Bromo-2,6-dichloropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Medicine: It is involved in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-dichloropyridine involves its interaction with specific molecular targets. The halogen atoms on the pyridine ring can participate in various chemical reactions, leading to the formation of new compounds with different biological activities. The exact pathways and molecular targets depend on the specific application and the nature of the reactions involved .
Comparison with Similar Compounds
2,6-Dichloropyridine: A precursor to 4-Bromo-2,6-dichloropyridine, used in the synthesis of various pharmaceuticals.
4-Amino-2,6-dichloropyridine: Another precursor used in the bromination reaction to produce this compound.
Uniqueness: this compound is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and bioactive compounds .
Biological Activity
4-Bromo-2,6-dichloropyridine is an organic compound with significant biological activity, primarily due to its structural characteristics and reactivity. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and case studies.
Chemical Structure and Properties
This compound (CHBrClN) features a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions and a bromine atom at the 4 position. Its molecular weight is approximately 226.89 g/mol. The presence of halogen substituents enhances its reactivity, making it a valuable intermediate in synthetic chemistry and pharmacology.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The halogen atoms can participate in nucleophilic substitutions and coupling reactions, leading to the formation of bioactive compounds. Notably, it has been shown to act as an enzyme inhibitor , particularly affecting cytochrome P450 enzymes, which are crucial for drug metabolism and interactions.
Key Mechanisms:
- Enzyme Inhibition : Interaction with cytochrome P450 can alter metabolic pathways, impacting drug efficacy and safety.
- Substitution Reactions : The halogens can be replaced by other functional groups, modifying the compound's biological properties.
- Coupling Reactions : It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds that exhibit various biological activities.
Biological Activity Data
Research has demonstrated that this compound exhibits significant biological activities. Below is a summary of its effects based on recent studies:
Case Studies
-
Enzyme Interaction Study :
A study investigated the interaction of this compound with cytochrome P450 enzymes. Results indicated that the compound significantly inhibited enzyme activity, suggesting potential implications for drug-drug interactions in therapeutic settings. -
Antimicrobial Activity :
Research conducted on various bacterial strains showed that this compound possessed moderate antibacterial activity. The compound was effective against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development. -
Cytotoxic Effects on Cancer Cells :
In vitro studies demonstrated that this compound induced apoptosis in several cancer cell lines. The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential, indicating its potential as an anticancer agent.
Applications in Research and Industry
This compound serves multiple roles across various fields:
- Pharmaceutical Development : As an intermediate in synthesizing bioactive compounds.
- Agricultural Chemistry : Used in developing agrochemicals due to its biological activity.
- Chemical Synthesis : Acts as a building block for more complex organic molecules through various chemical reactions.
Properties
IUPAC Name |
4-bromo-2,6-dichloropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2N/c6-3-1-4(7)9-5(8)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBXTQINPBZVJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10604593 | |
Record name | 4-Bromo-2,6-dichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10604593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98027-80-6 | |
Record name | 4-Bromo-2,6-dichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10604593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2,6-dichloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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